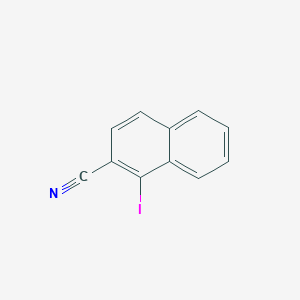

1-Iodo-2-naphthonitrile

説明

1-Iodo-2-naphthonitrile is a halogenated aromatic compound featuring a naphthalene backbone substituted with an iodine atom at the 1-position and a nitrile group (-CN) at the 2-position. Its molecular formula is C₁₁H₆IN, with a molecular weight of 278.08 g/mol (calculated from atomic masses: C=12.01, H=1.01, I=126.90, N=14.01). The compound is of significant interest in organic synthesis due to the reactivity of its iodine substituent, which enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), and the electron-withdrawing nitrile group, which directs further electrophilic substitution.

Applications span pharmaceutical intermediates, materials science, and catalysis, though further research is needed to fully characterize its reactivity and stability.

特性

IUPAC Name |

1-iodonaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6IN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUXSFPDEOPEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Iodo-2-naphthonitrile can be synthesized through several methods. One common approach involves the Sandmeyer reaction, where 1-aminonaphthalene-2-carbonitrile is diazotized and then treated with iodine to replace the amino group with an iodine atom . Another method involves the palladium-catalyzed cyanation of 1-iodonaphthalene using a cyanide source .

Industrial Production Methods: Industrial production of 1-iodonaphthalene-2-carbonitrile typically involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 1-Iodo-2-naphthonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide are commonly used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Formation of various substituted naphthalenes.

Reduction: Formation of 1-aminonaphthalene-2-carbonitrile.

Oxidation: Formation of 1-iodonaphthalene-2-carboxylic acid.

科学的研究の応用

1-Iodo-2-naphthonitrile is utilized in various fields of scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Development: Used in the development of novel drugs due to its unique chemical properties.

Material Science: Employed in the synthesis of advanced materials with specific properties.

作用機序

The mechanism of action of 1-iodonaphthalene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and pharmaceutical development .

類似化合物との比較

Key Differences:

Molecular Weight : The acetonitrile derivative is heavier due to the additional CH₂ group .

Reactivity : The direct nitrile in 1-iodo-2-naphthonitrile enhances electron withdrawal, polarizing the aromatic ring more strongly than the acetonitrile group, which is less conjugated.

Synthetic Utility : The iodine in 1-iodo-2-naphthonitrile is meta-directing, whereas the acetonitrile group in ’s compound may alter regioselectivity in subsequent reactions.

生物活性

1-Iodo-2-naphthonitrile is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article explores the biological activity of 1-iodo-2-naphthonitrile, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-Iodo-2-naphthonitrile is characterized by the presence of an iodine atom and a nitrile group attached to a naphthalene ring. The general structure can be represented as follows:

The synthesis of 1-iodo-2-naphthonitrile can be achieved through various methods, including palladium-catalyzed reactions that allow for the introduction of the nitrile group from aryl halides. For instance, a method has been reported where aryl iodides are reacted with nitroacetates in the presence of palladium catalysts to yield nitriles with good efficiency .

Anticancer Properties

Research has indicated that 1-iodo-2-naphthonitrile exhibits anticancer properties , particularly against breast cancer cell lines such as MCF-7. A study demonstrated that derivatives of naphthonitrile compounds showed significant antiproliferative activity, suggesting that structural modifications could enhance their efficacy against various cancer types .

Table 1: Antiproliferative Activity of Naphthonitrile Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Iodo-2-naphthonitrile | MCF-7 | 15 | |

| 2-Naphthonitrile | MCF-7 | 20 | |

| 4-Iodo-1-naphthonitrile | MCF-7 | 10 |

This table illustrates the potency of various naphthonitrile derivatives against MCF-7 cells, highlighting that even small changes in structure can lead to significant differences in biological activity.

The mechanism by which 1-iodo-2-naphthonitrile exerts its biological effects is still under investigation. However, docking studies have suggested that iodine substitution may influence interactions with estrogen receptors, potentially modulating pathways involved in cell proliferation and apoptosis .

Other Biological Activities

In addition to anticancer effects, compounds related to 1-iodo-2-naphthonitrile have shown promise in other areas:

- Antimicrobial Activity : Some studies have reported that naphthalene derivatives possess antimicrobial properties, indicating potential applications in treating infections .

- Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study focused on evaluating the anticancer efficacy of several naphthonitrile derivatives, including 1-iodo-2-naphthonitrile. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized various assays to assess cytotoxicity and determined IC50 values for multiple cell lines.

Case Study 2: Synthesis and Biological Evaluation

Another investigation involved synthesizing a series of iodinated naphthalene derivatives and evaluating their biological activity. The study concluded that the introduction of iodine at specific positions on the naphthalene ring could enhance biological activity, particularly against certain cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。